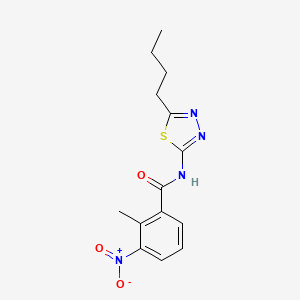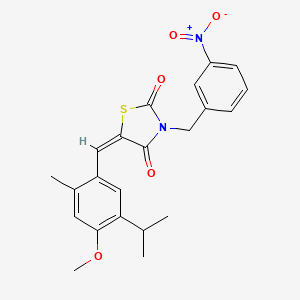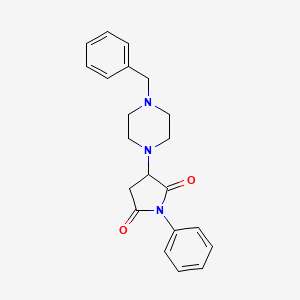
N-butyl-6-(2,6-dimethylphenoxy)-1-hexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-6-(2,6-dimethylphenoxy)-1-hexanamine, also known as DMHA, is a synthetic compound that belongs to the class of central nervous system stimulants. It has gained popularity in recent years due to its potential as a pre-workout supplement and its similarities to other stimulants such as DMAA and ephedrine. DMHA has also been studied for its potential as a cognitive enhancer and as a treatment for attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
N-butyl-6-(2,6-dimethylphenoxy)-1-hexanamine works by increasing the release of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. These neurotransmitters are responsible for regulating mood, motivation, and energy levels. By increasing their release, this compound can improve focus, energy, and motivation.
Biochemical and Physiological Effects
This compound has been shown to increase heart rate, blood pressure, and respiratory rate. It also increases the release of glucose and fatty acids into the bloodstream, providing the body with a source of energy. This compound has been shown to increase endurance and strength, making it a potential supplement for athletes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-6-(2,6-dimethylphenoxy)-1-hexanamine has several advantages as a research tool. It is easy to synthesize and has a well-defined chemical structure. It has also been shown to have a wide range of potential applications, including as a cognitive enhancer, a treatment for ADHD, and a pre-workout supplement. However, this compound also has limitations as a research tool. Its effects on the body are not well understood, and there is limited research on its long-term effects.
Direcciones Futuras
There are several potential future directions for research on N-butyl-6-(2,6-dimethylphenoxy)-1-hexanamine. One area of interest is its potential as a treatment for ADHD. This compound has been shown to improve focus and motivation, making it a potential alternative to traditional ADHD medications. Another area of interest is its potential as a pre-workout supplement. This compound has been shown to increase endurance and strength, making it a potential supplement for athletes. Finally, more research is needed to understand the long-term effects of this compound on the body, including its effects on the cardiovascular system and the brain.
Métodos De Síntesis
N-butyl-6-(2,6-dimethylphenoxy)-1-hexanamine is synthesized through a multi-step process starting with 2,6-dimethylphenol and butylamine. The synthesis involves several chemical reactions including alkylation, reduction, and acylation. The final product is a white crystalline powder with a molecular weight of 207.3 g/mol.
Aplicaciones Científicas De Investigación
N-butyl-6-(2,6-dimethylphenoxy)-1-hexanamine has been studied for its potential as a cognitive enhancer and as a treatment for ADHD. It has also been studied for its effects on athletic performance and as a pre-workout supplement. This compound has been shown to increase focus, energy, and motivation, making it a potential treatment for ADHD. It has also been shown to increase endurance and strength, making it a potential supplement for athletes.
Propiedades
IUPAC Name |
N-butyl-6-(2,6-dimethylphenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-4-5-13-19-14-8-6-7-9-15-20-18-16(2)11-10-12-17(18)3/h10-12,19H,4-9,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOIMMNVCWJTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5209311.png)
![3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5209313.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5209317.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5209341.png)

![(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5209346.png)

![1-[4-(3-bromophenoxy)butyl]pyrrolidine](/img/structure/B5209351.png)

![6-methyl-5-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5209359.png)

![3-benzyl-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209375.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209388.png)
![ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5209392.png)